molecular formula C14H12N2O2S B2542626 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 524704-33-4

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2542626
CAS No.: 524704-33-4
M. Wt: 272.32
InChI Key: WUDSUDRWMVSFJT-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione under IUPAC rules. This designation reflects its core isoindole-1,3-dione structure with a substituted ethyl-thiazole side chain. The molecular formula is C₁₄H₁₂N₂O₂S , with a molecular weight of 272.32 g/mol . Synonyms include 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione and MFCD03617016 .

Molecular Architecture Analysis

Isoindole-1,3-dione Core Structure

The isoindole-1,3-dione moiety consists of a bicyclic framework with two ketone groups at positions 1 and 3. This structure is derived from phthalic anhydride, where the lactam-like conformation provides resonance stabilization to the electron-deficient carbonyl groups. The aromatic benzene ring fused to the five-membered dione ring contributes to the compound’s planar geometry and electronic properties.

2-Methyl-1,3-thiazole Substituent Configuration

The 2-methyl-1,3-thiazole substituent is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The methyl group is positioned at the 2-carbon, adjacent to the nitrogen atom, creating a sterically hindered environment. The thiazole ring’s electron-withdrawing nature influences the electronic distribution of the molecule, particularly at the 4-position where the ethyl linker attaches.

Ethyl Linker Conformational Dynamics

The ethyl spacer connects the isoindole-dione core to the thiazole ring via a single bond, allowing rotational flexibility. This linker enables spatial separation between the two aromatic systems, minimizing steric clashes while facilitating π-conjugation interactions between the thiazole and isoindole-dione rings.

Crystallographic Data and Spatial Arrangement

Crystallographic data for this compound are not explicitly reported in publicly available sources. However, computational models suggest a planar arrangement of the isoindole-dione core with orthogonal positioning of the thiazole substituent relative to the aromatic benzene ring. The ethyl linker adopts a staggered conformation to minimize torsional strain, as inferred from analogous structures.

Spectroscopic Fingerprinting

NMR Spectral Signatures

¹H NMR (predicted):

  • Isoindole-dione aromatic protons : δ 7.4–8.2 ppm (multiplet, 4H) from the benzene ring.
  • Thiazole methyl group : δ 2.4–2.6 ppm (singlet, 3H).
  • Ethyl linker methylene protons : δ 3.0–3.5 ppm (quartet, 2H) and δ 2.0–2.5 ppm (triplet, 2H).

¹³C NMR (predicted):

  • Carbonyl carbons : δ 165–175 ppm (two distinct signals).
  • Thiazole carbons : δ 120–160 ppm (aromatic region).
  • Ethyl carbons : δ 25–35 ppm (methylene) and δ 35–45 ppm (methyl).
IR Absorption Characteristics
  • Carbonyl stretches : Strong absorption bands at 1710–1780 cm⁻¹ (isoindole-dione ketones).

Properties

IUPAC Name

2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-15-10(8-19-9)6-7-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDSUDRWMVSFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the thiazole ring followed by its attachment to the isoindole moiety. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ethylamine to form the thiazole-ethylamine intermediate. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole nitrogen and isoindole carbonyl groups participate in nucleophilic substitutions. For example:

  • Reaction with amines : The thiazole nitrogen reacts with electrophilic reagents like bromoacetyl derivatives to form substituted thiazoles. In one protocol, α-bromoketones derived from this compound reacted with thiourea to yield 1,3-thiazole derivatives .

  • Phthalimide ring opening : The isoindole-1,3-dione moiety undergoes ring-opening under basic conditions (e.g., with hydrazine) to form phthalhydrazide derivatives .

Example Reaction Pathway :

text
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione + Thiourea → 1,3-thiazole derivative (yield: 72%) + Hydrazine hydrate → Phthalhydrazide analog (yield: 65%)[5].

Cycloaddition Reactions

The thiazole ring participates in 1,3-dipolar cycloadditions with azides or nitrile oxides. For instance:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes produces triazole-linked hybrids, enhancing pharmacological potential .

Key Data :

SubstrateReaction PartnerProductConditionsYieldReference
Thiazole-ethyl isoindolePropargyl bromideTriazole-phthalimide conjugateCuSO₄, sodium ascorbate68%

Condensation Reactions

The compound reacts with aldehydes to form Schiff bases, a reaction exploited to enhance antimicrobial activity:

  • Schiff base formation : Reaction with aromatic aldehydes (e.g., benzaldehyde, vanillin) yields imine derivatives. These derivatives showed improved activity against Staphylococcus aureus (MIC: 0.09 µg/mL for chlorinated analogs) .

Representative Reaction :

text
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione + 4-Chlorobenzaldehyde → Schiff base (yield: 70%, mp: 142–144°C)[5].

Functionalization of the Thiazole Ring

The methyl group on the thiazole undergoes electrophilic substitution:

  • Halogenation : Bromination at the methyl position using NBS (N-bromosuccinimide) produces bromomethyl derivatives, intermediates for cross-coupling reactions.

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups, improving solubility for biological assays .

Biological Activity-Driven Reactions

The compound serves as a scaffold for synthesizing bioactive analogs:

  • Anticancer derivatives : Reaction with maleic anhydride yields pyrrolidinone-fused analogs (e.g., compound 35b , IC₅₀: 1.98 µg/mL against HepG-2) .

  • Antimicrobial hybrids : Condensation with azetidinones or furans produces β-lactam or furan-linked derivatives with enhanced activity against Mycobacterium tuberculosis (MIC: 0.09 µg/mL) .

Comparative Activity Table :

Derivative TypeTarget OrganismMIC/IC₅₀Structural FeatureReference
Thiazole-Schiff baseM. tuberculosis H37Rv0.09 µg/mLChlorophenyl substitution
Pyrrolidinone hybridHepG-21.98 µg/mLPyrazole-substituted thiazole

Mechanistic Insights

  • Thiazole ring activation : The electron-rich thiazole nitrogen facilitates nucleophilic attacks, while the isoindole carbonyls act as electrophilic centers.

  • Steric effects : The ethyl linker between thiazole and isoindole reduces steric hindrance, enabling efficient cycloadditions .

Industrial-Scale Optimization

Reaction parameters for large-scale synthesis have been refined:

  • Temperature : Optimal yields (85%) achieved at 80–90°C during nucleophilic substitutions.

  • Catalysts : Use of chitosan-grafted polymers improved reaction efficiency in cycloadditions (yield increase: 15–20%) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and isoindole compounds exhibit promising anticancer properties. Specifically, analogues of 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione have been tested against various cancer cell lines with notable results:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Analogue AA549 (Lung)23.30 ± 0.35Induces apoptosis
Analogue BU251 (Glioblastoma)<10Topoisomerase II inhibition
Analogue CWM793 (Melanoma)25.00 ± 0.50Cell cycle arrest

These findings suggest that the thiazole moiety enhances the anticancer efficacy through mechanisms such as apoptosis induction and inhibition of critical enzymes involved in DNA replication .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. In a study involving various thiazole derivatives, certain analogues demonstrated significant protection against seizures in animal models, indicating a potential role in treating epilepsy:

CompoundModel UsedEffective Dose (mg/kg)Protection Index
Analogue DPTZ-induced seizures18.49.2

This data highlights the importance of structural modifications in enhancing anticonvulsant activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Research has shown that modifications to the thiazole and isoindole components can significantly influence their pharmacological profiles:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups has been associated with increased anticancer activity.
  • Isoindole Modifications : Alterations in the isoindole structure can enhance binding affinity to target proteins involved in cancer progression.

Case Studies

Several case studies have illustrated the practical applications of this compound:

Case Study 1: Anticancer Screening

A series of synthesized thiazole-linked isoindoles were screened against multiple cancer cell lines. The study concluded that certain derivatives exhibited high selectivity and potency, making them candidates for further development as anticancer agents .

Case Study 2: Neuropharmacology

Another study focused on evaluating the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases. Results indicated that compounds similar to 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione could mitigate neuronal damage and improve cognitive function in treated animals .

Mechanism of Action

The mechanism of action of 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit microbial growth by interfering with essential biochemical pathways or induce apoptosis in cancer cells by targeting specific proteins .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, spectral characteristics, and biological relevance.

Key Observations :

  • Thiazole and aromatic substituents are introduced via nucleophilic substitution or cyclization .
  • Halogenated derivatives (e.g., chloro, fluoro) require specialized reagents like Sandmeyer-type reactions .
  • Yields vary significantly, with fluorinated compounds (e.g., 83% in ) showing higher efficiency compared to hydrazide derivatives (e.g., 33–52% in ).
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Key Functional Groups Reference
Target Compound Not reported Likely moderate in DMSO/DMF Thiazole, phthalimide
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione >300 Poor in ethanol; soluble in DMF Triazolidine-thione
2-(2-Methoxyphenoxy)ethyl derivative 107–109 Soluble in chloroform, dioxane Methoxyphenoxy
2-[2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione Not reported Ethanol/DMSO Indole, bromoethyl

Key Observations :

  • High melting points (>300°C) are observed in triazolidine derivatives due to strong intermolecular hydrogen bonding .
  • Methoxyphenoxy derivatives exhibit lower melting points (107–109°C), likely due to reduced crystallinity from ether linkages .
  • Solubility correlates with substituent polarity; PEG-modified derivatives (e.g., in ) show enhanced aqueous solubility.
Spectral Characterization

Infrared (IR) Spectroscopy :

  • All phthalimide derivatives show strong carbonyl stretches at 1700–1780 cm⁻¹ (C=O symmetric/asymmetric) .
  • Thiazole-containing compounds exhibit additional C-S and C-N stretches at 650–750 cm⁻¹ .

¹H-NMR Data :

  • Target Compound : Expected aromatic protons at δ 7.5–8.0 ppm (phthalimide), with thiazole protons at δ 2.6–3.0 ppm (CH₃) and δ 6.5–7.0 ppm (thiazole-H) .
  • Triazolidine derivatives show NH protons at δ 8.0–11.5 ppm, confirming hydrogen bonding .

Mass Spectrometry :

  • Molecular ion peaks (e.g., m/z 272 for the target compound) are consistent with molecular formulas. Fragmentation patterns often involve loss of CO (e.g., m/z 105 in ).

Key Observations :

  • Thiazole-phthalimide hybrids are understudied biologically but show promise due to thiazole’s role in enzyme inhibition .
  • Indole derivatives (e.g., ) demonstrate significant hepatoprotection, suggesting structural motifs critical for antioxidant activity.
  • PEGylation () highlights the importance of solubilizing groups in drug design.

Biological Activity

The compound 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule characterized by its unique structural features combining an isoindole core with a thiazole moiety. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C13H12N2O2SC_{13}H_{12}N_{2}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Structure and Synthesis

The synthesis of 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring followed by alkylation and cyclization to construct the isoindole framework. The final product may be isolated as a hydrochloride salt to enhance solubility and stability for biological applications.

Biological Activities

Research indicates that compounds similar to 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione exhibit a range of biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of isoindole derivatives. For instance, derivatives containing thiazole rings have shown significant cytotoxic activity against various cancer cell lines. In particular, compounds with structural similarities demonstrated effective inhibition of cyclooxygenase enzymes (COX), which are implicated in tumor progression. Some derivatives exhibited greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug .

CompoundCOX-1 InhibitionCOX-2 InhibitionIC50 (µM)
MeloxicamReferenceReference15
Compound A1058
Compound B12710

Anti-inflammatory Effects

Isoindole derivatives have also been studied for their anti-inflammatory properties. They can modulate pro-inflammatory cytokines such as TNF and IL-6 while promoting anti-inflammatory cytokines like IL-10. This dual action suggests their potential use in treating inflammatory diseases .

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in preventing oxidative stress-related cellular damage and may contribute to its overall therapeutic effects .

The mechanism through which 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular signaling pathways related to cell growth and apoptosis.

Molecular docking studies have indicated that this compound can effectively bind to the active sites of cyclooxygenases and other relevant targets .

Case Studies

A notable study involved evaluating the effects of isoindole derivatives on human glioblastoma cells. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The presence of electron-donating groups was found to be critical for increasing biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione?

The compound can be synthesized via condensation reactions involving phthalic anhydride derivatives and thiazole-containing amines. For example, similar isoindole-dione derivatives are synthesized by reacting phthalyloglycine with sodium acetate under high-temperature conditions (200°C for 4 hours), followed by hydrazine hydrate reflux in n-butanol to form hydrazone intermediates . Modifications to the thiazole moiety may require tailored alkylation or coupling reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm carbonyl stretching vibrations (~1700–1750 cm⁻¹ for isoindole-dione).
  • ¹H NMR to resolve aromatic protons (δ 7.4–8.0 ppm) and thiazole-related signals (e.g., methyl groups at δ 2.5–3.0 ppm).
  • Mass spectrometry (MS) for molecular ion ([M⁺]) and fragmentation pattern validation.
    Elemental analysis is critical to confirm purity and stoichiometry .

Q. How can researchers troubleshoot inconsistencies in spectral data during characterization?

Contradictions in NMR or IR data often arise from impurities or tautomeric forms. Recrystallization (e.g., using ethanol or ethyl acetate) improves purity. For ambiguous peaks, compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction is optimal. Use SHELXL for refinement, particularly for high-resolution data. Hydrogen atoms can be placed via difference maps (for OH/NH groups) or riding models (for CH groups). Validate geometry using tools like PLATON to check for missed symmetry or twinning .

Q. How can hydrogen-bonding networks influence the solid-state properties of this compound?

Graph-set analysis (e.g., Etter’s rules) helps categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs). For example, intermolecular O—H···O or N—H···O interactions in isoindole-dione derivatives can stabilize crystal packing, affecting solubility and melting points. Pair experimental data with computational tools like Mercury to visualize interactions .

Q. What methodologies are used to analyze potential bioactivity of derivatives?

  • Structure-activity relationship (SAR) studies : Modify the thiazole substituent (e.g., introduce electron-withdrawing groups) and test antimicrobial activity via MIC assays .
  • Radiolabeling : For pharmacokinetic studies, carbon-11 or tritium labeling can track metabolic pathways .
  • Molecular docking : Screen against target proteins (e.g., viral proteases) using AutoDock to predict binding affinity .

Q. How can researchers address discrepancies in reaction yields during scale-up?

Low yields may stem from side reactions (e.g., hydrolysis of the thiazole ring). Optimize solvent polarity (e.g., switch from ethanol to DMF) and temperature gradients. Use inline FTIR or HPLC to monitor intermediate stability. For example, reports 60–80% yields for analogous reactions, suggesting stoichiometric control of reagents is critical .

Methodological Best Practices

Q. Data Validation in Crystallography

  • Use CIF-check tools to validate bond lengths/angles against databases.
  • Cross-reference R values (<5% for high-quality data) and wR₂ (<12%) to assess refinement accuracy .

Q. Synthetic Optimization

  • Employ DoE (Design of Experiments) to optimize reaction parameters (e.g., molar ratios, solvent systems).
  • For air-sensitive steps (e.g., thiazole alkylation), use Schlenk-line techniques .

Q. Contradictory Biological Activity Results

  • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Validate cell-line viability and compound stability in assay media .

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